1-Monopalmitolein

Description

Properties

IUPAC Name |

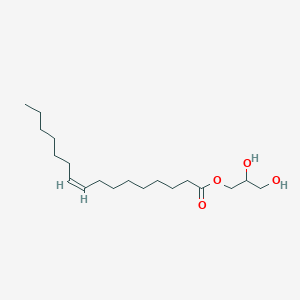

2,3-dihydroxypropyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUBFKSKZWZSV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316256 | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37515-61-0 | |

| Record name | 1-Monopalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Monopalmitolein: A Technical Guide to its Natural Sources, Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitolein, a monoacylglycerol containing the monounsaturated fatty acid palmitoleic acid, is a lipid molecule of growing interest in the scientific community. While its saturated counterpart, 1-monopalmitin, has been more extensively studied, emerging research highlights the unique biological activities of this compound, including its potential as a modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of the known natural sources and occurrence of this compound, detailed experimental protocols for its study, and a review of its interactions with key cellular pathways.

Natural Sources and Occurrence of this compound

While quantitative data on the specific concentration of this compound in various natural sources is limited in publicly available literature, its presence can be inferred from the fatty acid profiles of organisms and oils rich in palmitoleic acid. Monoacylglycerols are often present as metabolic intermediates of triacylglycerol digestion and biosynthesis.

Qualitative Occurrence:

-

Marine Organisms: The gonads of sea urchins, such as Paracentrotus lividus, are known to contain a significant proportion of their lipids as polyunsaturated and monounsaturated fatty acids, including palmitoleic acid, suggesting the potential presence of this compound.[1][2][3] Fish oils are another likely source, given their high content of various fatty acids.[4][5]

-

Edible Oils: Olive oil contains triacylglycerols with palmitoleic acid, indicating that this compound may be present in small quantities as a result of partial hydrolysis.[6][7][8][9][10]

-

Mammalian Tissues: Human milk lipids contain palmitoleic acid as a component of triacylglycerols, suggesting the potential for this compound to be present as a metabolic product.[11][12][13][14][15] Adipose tissue is another site where monoacylglycerol metabolism occurs, and therefore, this compound may be found.

Note on Quantitative Data: The direct quantification of this compound in natural sources is not widely reported. Most studies focus on the total fatty acid profile after chemical derivatization (e.g., to fatty acid methyl esters), which does not provide information on the original glycerolipid species. Targeted lipidomics studies are required to ascertain the precise concentrations of this compound in various biological matrices.

For research purposes, this compound is often obtained through enzymatic synthesis, which provides a reliable and high-purity source of the compound.

Data Presentation

Due to the scarcity of specific quantitative data for this compound in natural sources, a comprehensive data table cannot be provided at this time. Research efforts employing targeted lipidomics are needed to generate such data.

Experimental Protocols

Extraction of this compound from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids, including monoacylglycerols, from tissues.

Materials:

-

Tissue sample

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Homogenize a known weight of the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The total solvent volume should be approximately 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent mixture).

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture and then centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.

-

Lipid Collection: The lower phase, rich in chloroform, contains the lipids. Carefully remove the upper aqueous phase.

-

Solvent Evaporation: Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol allows for the separation of monoacylglycerols from other lipid classes.

Materials:

-

Total lipid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Ethyl acetate (B1210297)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to settle into a packed bed.

-

Sample Loading: Dissolve the total lipid extract in a minimal amount of a non-polar solvent like hexane and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with 100% hexane to elute non-polar lipids like triacylglycerols.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

-

Monoacylglycerols will typically elute at a higher ethyl acetate concentration.

-

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the targeted quantification of this compound.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Dissolve the purified lipid extract in an appropriate solvent (e.g., methanol).

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient should be optimized to achieve good separation of monoacylglycerols.

-

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition of this compound in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

-

-

Quantification: Create a calibration curve using a certified standard of this compound to quantify its concentration in the sample.[16][17][18][19]

Enzymatic Synthesis of this compound

This protocol describes a common method for synthesizing this compound for research purposes.

Materials:

-

Palmitoleic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., tert-butanol)

-

Molecular sieves

-

Shaking incubator

Procedure:

-

Reaction Setup: In a reaction vessel, combine palmitoleic acid and an excess of glycerol in an organic solvent.

-

Dehydration: Add molecular sieves to remove water, which can inhibit the reaction.

-

Enzyme Addition: Add the immobilized lipase to the mixture.

-

Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 24-48 hours).

-

Enzyme Removal: After the reaction, remove the immobilized lipase by filtration. The enzyme can often be reused.

-

Purification: Purify the this compound from the reaction mixture using silica gel column chromatography as described in Protocol 2.

Signaling Pathways and Biological Activities

This compound has been shown to interact with and modulate key cellular signaling pathways, highlighting its potential as a bioactive molecule.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell. Some lipids have been shown to inhibit P-gp activity. The proposed mechanism involves the lipid molecule partitioning into the cell membrane and allosterically modulating the conformation of P-gp, thereby reducing its transport efficiency. This can lead to increased intracellular accumulation of anticancer drugs.[20][21][22][23][24]

Caption: P-glycoprotein inhibition by this compound.

Induction of Apoptosis via the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Studies on the related compound 1-monopalmitin have shown that it can activate the PI3K/Akt pathway, leading to the induction of caspase-dependent apoptosis in cancer cells.[25] This involves the activation of key downstream effectors that ultimately trigger the apoptotic cascade. It is plausible that this compound may exert similar effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty acid compositions of gonadal material and diets of the sea urchin, Psammechinus miliaris: trophic and nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Season on the Gonad Index and Biochemical Composition of the Sea Urchin Paracentrotus lividus from the Golf of Tunis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. Quality of Fish-Oil-Based Dietary Supplements Available on the Italian Market: A Preliminary Study | MDPI [mdpi.com]

- 6. A straightforward quantification of triacylglycerols (and fatty acids) in monovarietal extra virgin olive oils by high-temperature GC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of olive oil for authentication and shelf life determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipids of human milk and infant formulas: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human Milk Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Targeted LC-MS/MS-based metabolomics and lipidomics on limited hematopoietic stem cell numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. euncl.org [euncl.org]

- 18. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Active participation of membrane lipids in inhibition of multidrug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Active participation of membrane lipids in inhibition of multidrug transporter P-glycoprotein - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. (PDF) Lipid-Mediated Inhibition Mechanism of P-Glycoprotein [research.amanote.com]

- 23. researchgate.net [researchgate.net]

- 24. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1-Monopalmitin promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Signaling Lipid: A Technical Guide to the Biosynthesis of 1-Monopalmitolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitolein, a monoacylglycerol containing the monounsaturated fatty acid palmitoleic acid (16:1n7) at the sn-1 position, is an important bioactive lipid molecule. It serves not only as an intermediate in the synthesis and breakdown of triacylglycerols but also functions as a signaling molecule with roles in metabolic regulation. Understanding the biosynthetic pathway of this compound is crucial for researchers in lipid metabolism, drug development professionals targeting metabolic diseases, and scientists exploring the intricate network of lipid signaling. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, details of key enzymes, relevant quantitative data, experimental protocols, and the signaling networks that govern its production in organisms.

Core Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum. The pathway can be broadly divided into two major stages: the synthesis of the palmitoleoyl-CoA precursor and its subsequent incorporation into a glycerol (B35011) backbone.

Stage 1: Synthesis of Palmitoleoyl-CoA

The journey to this compound begins with the desaturation of a saturated fatty acid.

-

Palmitoyl-CoA Formation : The process starts with palmitic acid, a common saturated fatty acid, which is activated to its coenzyme A (CoA) thioester, palmitoyl-CoA. This activation is catalyzed by acyl-CoA synthetases.

-

Desaturation by Stearoyl-CoA Desaturase-1 (SCD1) : The key step in producing the monounsaturated fatty acid characteristic of this compound is the introduction of a double bond into the palmitoyl-CoA molecule. Stearoyl-CoA Desaturase-1 (SCD1), an enzyme localized to the endoplasmic reticulum, catalyzes the Δ9-cis desaturation of palmitoyl-CoA to form palmitoleoyl-CoA[1]. This is a rate-limiting step in the biosynthesis of monounsaturated fatty acids[2].

Stage 2: Acylation of the Glycerol Backbone

Once palmitoleoyl-CoA is synthesized, it is incorporated into a glycerol molecule through the action of acyltransferases. There are two primary pathways for the formation of monoacylglycerols: the glycerol-3-phosphate pathway and the monoacylglycerol pathway.

Glycerol-3-Phosphate Pathway (De Novo Synthesis):

This pathway leads to the de novo synthesis of various glycerolipids, including this compound.

-

Acylation of Glycerol-3-Phosphate : Glycerol-3-phosphate is acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) with an acyl-CoA, which can be palmitoleoyl-CoA, to form lysophosphatidic acid (1-palmitoleoyl-glycerol-3-phosphate).

-

Formation of Phosphatidic Acid : The resulting lysophosphatidic acid is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid.

-

Dephosphorylation to Diacylglycerol : Phosphatidic acid is dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG).

-

Conversion to Triacylglycerol and subsequent hydrolysis : The diacylglycerol is then acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol (TAG). This compound can then be generated through the specific hydrolysis of the fatty acids at the sn-2 and sn-3 positions of a TAG molecule containing palmitoleate (B1233929) at the sn-1 position, a reaction catalyzed by lipases such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).

Monoacylglycerol Pathway:

This pathway is particularly active in the intestine for the re-synthesis of triacylglycerols from dietary 2-monoacylglycerols. However, the enzymes involved can also contribute to the synthesis of 1-monoacylglycerols in other tissues.

-

Acylation of 2-Monoacylglycerol : A pre-existing 2-monoacylglycerol can be acylated by a monoacylglycerol acyltransferase (MGAT) using palmitoleoyl-CoA to form a diacylglycerol.

-

Isomerization and Hydrolysis : While this pathway primarily leads to diacylglycerol, the reverse reaction or the action of other hydrolases on diacylglycerols could potentially lead to the formation of this compound.

Quantitative Data on Key Enzymes

Quantitative kinetic data for enzymes specifically utilizing palmitoleoyl-CoA are limited in the literature. However, data from studies using similar substrates provide valuable insights into the potential efficiency of these enzymes in this compound synthesis.

| Enzyme | Substrate(s) | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Organism/System | Reference |

| DGAT1 | Oleoyl-CoA, 1,2-Dioleoyl-sn-glycerol | Not explicitly stated, but activity increases with substrate concentration | ~362 (for oleoyl-CoA) and ~812 (for 1,2-DOG) | Recombinant Human | [3] |

| DGAT1 | Palmitoyl-CoA | Hill coefficient: 2.65 ± 0.19 (indicates positive cooperativity) | Not explicitly stated | Brassica napus | [4] |

| MGAT | Palmitoyl-CoA | ~54 | Varies with oleic acid concentration | Rat Liver | [5] |

Note: The provided data should be interpreted with caution as kinetic parameters are highly dependent on the specific assay conditions, enzyme source, and substrate presentation (e.g., in mixed micelles).

Experimental Protocols

Protocol 1: Assay for Stearoyl-CoA Desaturase (SCD1) Activity

This protocol is adapted from standard methods for measuring SCD1 activity using a radiolabeled substrate.

Materials:

-

Microsomal protein fraction isolated from cells or tissue of interest.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4.

-

[1-14C]Palmitoyl-CoA (specific activity ~50 mCi/mmol).

-

NADH.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Stop Solution: Chloroform:Methanol (2:1, v/v).

-

TLC plates (silica gel G).

-

TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (70:30:1, v/v/v).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µg of microsomal protein.

-

Assay Buffer to a final volume of 200 µL.

-

1.5 mM NADH.

-

0.2% BSA.

-

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation : Start the reaction by adding 10 µM [1-14C]Palmitoyl-CoA.

-

Incubation : Incubate at 37°C for 15 minutes. The reaction time should be within the linear range of product formation.

-

Termination : Stop the reaction by adding 1.5 mL of Stop Solution.

-

Lipid Extraction : Add 0.5 mL of 0.9% NaCl, vortex thoroughly, and centrifuge to separate the phases.

-

TLC Separation : Carefully collect the lower organic phase, dry it under a stream of nitrogen, and resuspend the lipid extract in a small volume of chloroform. Spot the sample onto a TLC plate.

-

Chromatography : Develop the TLC plate in the developing solvent.

-

Quantification : Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica (B1680970) gel area corresponding to the palmitoleoyl-CoA and unreacted palmitoyl-CoA into separate scintillation vials. Add scintillation fluid and measure radioactivity.

-

Calculation : Calculate the percentage of conversion of [1-14C]Palmitoyl-CoA to [1-14C]Palmitoleoyl-CoA.

Protocol 2: Assay for Monoacylglycerol Acyltransferase (MGAT) Activity

This protocol describes a method for measuring MGAT activity using a radiolabeled acyl-CoA.

Materials:

-

Microsomal protein fraction.

-

Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.001% Triton X-100.

-

[1-14C]Palmitoleoyl-CoA.

-

2-Oleoylglycerol (or other 2-monoacylglycerol).

-

Stop Solution: 1% Phosphoric acid.

-

Extraction Solvent: Chloroform:Methanol (2:1, v/v).

-

TLC plates and developing solvent.

-

Scintillation counter and fluid.

Procedure:

-

Reaction Setup : Combine in a glass tube:

-

50-100 µg of microsomal protein.

-

Assay Buffer.

-

200 µM 2-Oleoylglycerol.

-

-

Initiation : Start the reaction by adding 20 µM [1-14C]Palmitoleoyl-CoA.

-

Incubation : Incubate at room temperature for 10-30 minutes.

-

Termination : Stop the reaction by adding 50 µL of 1% phosphoric acid.

-

Lipid Extraction : Add 1.5 mL of extraction solvent, vortex, and centrifuge.

-

TLC Separation and Quantification : Follow steps 7-10 as described in the SCD1 assay protocol, separating and quantifying the radiolabeled diacylglycerol product.

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by a network of signaling pathways that respond to nutritional and hormonal cues. These pathways primarily control the expression and activity of key lipogenic enzymes, including SCD1.

SREBP-1c and LXR Signaling

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis[6][7]. In response to insulin (B600854) and high carbohydrate levels, SREBP-1c is activated and translocates to the nucleus, where it upregulates the transcription of genes involved in fatty acid synthesis, including SCD1[2][8]. Liver X Receptors (LXRs), which are activated by oxysterols, can also induce the expression of SREBP-1c, further promoting lipogenesis[2][9].

ChREBP Signaling

Carbohydrate Response Element-Binding Protein (ChREBP) is another key transcription factor that is activated by glucose metabolites[10][11]. Activated ChREBP stimulates the expression of several lipogenic genes, including those involved in glycolysis and fatty acid synthesis, thereby providing the precursors for triacylglycerol synthesis[12][13][14].

AMPK Signaling

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and phosphorylates and inactivates key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC)[15][16][17][18][19]. This leads to a decrease in the synthesis of fatty acids, including palmitate, the precursor for palmitoleate.

Conclusion

The biosynthesis of this compound is a tightly regulated process that is integral to cellular lipid metabolism. The pathway originates with the SCD1-catalyzed desaturation of palmitoyl-CoA and proceeds through the established routes of glycerolipid synthesis. The production of this bioactive monoacylglycerol is under the intricate control of key metabolic signaling pathways, highlighting its importance in maintaining cellular homeostasis. Further research into the specific kinetics of the acyltransferases involved and the precise regulatory mechanisms will provide a more complete understanding of the role of this compound in health and disease, paving the way for novel therapeutic interventions.

References

- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acids and anionic phospholipids alter the palmitoyl coenzyme A kinetics of hepatic monoacylglycerol acyltransferase in Triton X-100 mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 14. Regulation of lipogenesis via BHLHB2/DEC1 and ChREBP feedback looping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of the AMP-activated protein kinase in regulating fatty acid metabolism during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 18. portlandpress.com [portlandpress.com]

- 19. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

A Comprehensive Technical Guide to 1-Monopalmitolein and Palmitoleic Acid for Researchers and Drug Development Professionals

An in-depth exploration of the chemical, physical, and biological distinctions between the monoglyceride 1-monopalmitolein and its constituent fatty acid, palmitoleic acid.

This technical guide provides a detailed comparative analysis of this compound and palmitoleic acid, molecules of significant interest in metabolic and therapeutic research. This document outlines their fundamental differences in chemical structure and physicochemical properties, and delves into their distinct biological activities and underlying signaling pathways. The guide also includes detailed experimental protocols for their analysis and functional characterization, aimed at supporting advanced research and development.

Core Chemical and Physical Distinctions

This compound and palmitoleic acid, while closely related, exhibit fundamental structural and, consequently, physical differences that dictate their biological behavior. Palmitoleic acid is a monounsaturated omega-7 fatty acid. In contrast, this compound is a monoglyceride, an ester formed from palmitoleic acid and a glycerol (B35011) molecule.[1]

Chemically, this compound is 1-[(9Z)-hexadecenoyl]glycerol.[2] This esterification neutralizes the carboxylic acid group of palmitoleic acid, profoundly altering its physicochemical properties.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties of this compound and Palmitoleic Acid

| Property | This compound | Palmitoleic Acid |

| IUPAC Name | 2,3-dihydroxypropyl (9Z)-hexadec-9-enoate | (9Z)-Hexadec-9-enoic acid |

| Molecular Formula | C19H36O4 | C16H30O2[3] |

| Molecular Weight | 328.49 g/mol [2] | 254.41 g/mol [3] |

| Physical State | Low-melting solid | Colorless to pale yellow liquid[4] |

| Melting Point | Not specified | -0.1 °C[3] |

| Boiling Point | 458.2±35.0 °C (Predicted)[2] | Not specified |

| Density | 0.981±0.06 g/cm3 (Predicted)[2] | 0.894 g/cm³[3] |

| Solubility | Soluble in DMF (20 mg/ml), Ethanol (30 mg/ml), DMSO (5 mg/ml), and PBS (pH 7.2, 0.25 mg/ml)[2] | Insoluble in water; soluble in alcohol and ether. |

| pKa | 13.16±0.20 (Predicted)[2] | Not specified |

| CAS Number | 37515-61-0[2] | 373-49-9[3] |

Biological Activities and Mechanisms of Action

While sharing a common fatty acid chain, this compound and palmitoleic acid exhibit distinct biological activities, stemming from their different molecular structures and subsequent interactions with cellular components.

Palmitoleic Acid: A Lipokine with Metabolic and Anti-inflammatory Roles

Palmitoleic acid is recognized as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic homeostasis.[5] It is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[3]

Metabolic Regulation:

-

Insulin (B600854) Sensitization: Palmitoleic acid has been shown to improve insulin sensitivity in skeletal muscle and liver, and to protect pancreatic beta-cells from apoptosis induced by saturated fatty acids.

-

Lipid Metabolism: It can influence lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of fatty acid oxidation.[3]

Anti-inflammatory Effects:

-

Palmitoleic acid has demonstrated anti-inflammatory properties, potentially through the modulation of toll-like receptor (TLR) signaling pathways.[5]

This compound: Emerging Biological Functions

Research on the specific biological activities of this compound is less extensive than for palmitoleic acid. However, existing studies point to several intriguing functions:

-

P-glycoprotein (P-gp) Inhibition: this compound, found in bitter melon, has been suggested to have an inhibitory effect on P-glycoprotein, a transporter protein associated with multidrug resistance in cancer cells.[2]

-

Apoptosis Induction: It has been proposed as a potential apoptotic agent in T-cells.[2] The saturated analog, 1-monopalmitin, has been shown to induce apoptosis in lung cancer cells.[6]

-

Antimicrobial Activity: this compound is used in comparative studies to assess the antimicrobial activity of monoglycerides.[2] Monoglycerides are known to disrupt the cell membranes of various microorganisms.

Signaling Pathways

The distinct biological effects of these two molecules are mediated by their engagement with different cellular signaling pathways.

Palmitoleic Acid Signaling

Palmitoleic acid is known to influence several key signaling cascades:

-

mTOR Signaling: Palmitoleic acid levels have been shown to be regulated by mTOR signaling, a central regulator of cell growth and metabolism.

-

PPAR-α Activation: Many of the metabolic effects of palmitoleic acid are attributed to its activation of PPAR-α.[3]

-

TLR Signaling: Its anti-inflammatory effects are partly mediated through the modulation of TLR4-dependent signaling pathways.

Below is a diagram illustrating the known signaling pathways of palmitoleic acid.

This compound Signaling

The signaling pathways of this compound are not as well-elucidated. However, based on the activity of its saturated analog, 1-monopalmitin, the PI3K/Akt pathway is a likely target for its pro-apoptotic effects.[6]

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and palmitoleic acid.

Analysis of Monoglycerides and Fatty Acids

Objective: To separate and quantify this compound and palmitoleic acid in biological samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction:

-

Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization (for Fatty Acids):

-

To analyze palmitoleic acid, convert it to its fatty acid methyl ester (FAME) by adding a methanol/hydrochloric acid or boron trifluoride-methanol solution and heating.

-

This step is not necessary for this compound analysis by some GC methods, but silylation may be required for better peak shape and thermal stability.

-

-

GC-MS Analysis:

-

Inject the derivatized (for fatty acids) or underivatized/silylated (for monoglycerides) sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).

-

Use a temperature gradient program to separate the components based on their boiling points and polarity.

-

The eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

-

-

Quantification:

-

Use internal standards (e.g., a fatty acid or monoglyceride with an odd number of carbons) added at the beginning of the extraction process for accurate quantification.

-

Generate a standard curve with known concentrations of pure this compound and palmitoleic acid methyl ester.

-

P-glycoprotein (P-gp) Inhibition Assay

Objective: To assess the potential of this compound to inhibit P-gp activity.

Methodology: Calcein-AM Efflux Assay

-

Cell Culture:

-

Culture a P-gp overexpressing cell line (e.g., MDCK-MDR1) and a parental cell line (e.g., MDCK) in appropriate culture medium.

-

Seed the cells in a 96-well plate and grow to confluence.

-

-

Compound Incubation:

-

Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period (e.g., 30 minutes).

-

-

Substrate Loading:

-

Add Calcein-AM, a fluorescent P-gp substrate, to all wells and incubate for a further period (e.g., 30-60 minutes). Calcein-AM is non-fluorescent but is converted to fluorescent calcein (B42510) by intracellular esterases.

-

-

Fluorescence Measurement:

-

Wash the cells to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence of calcein using a fluorescence microplate reader.

-

-

Data Analysis:

-

P-gp inhibition is indicated by an increase in intracellular fluorescence in the P-gp overexpressing cells, as the efflux of calcein is blocked.

-

Calculate the percentage of inhibition relative to the positive control.

-

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in a specific cell line (e.g., T-cells).

Methodology: Annexin V/Propidium (B1200493) Iodide (PI) Staining with Flow Cytometry

-

Cell Treatment:

-

Culture the target cells and treat them with various concentrations of this compound for different time points. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

References

- 1. This compound | C19H36O4 | CID 9883914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MONOPALMITOLEIN | 37515-61-0 [chemicalbook.com]

- 3. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 4. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Monopalmitin promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Monopalmitolein: A Novel Lipokine in Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipokines, lipid hormones released by adipose tissue, are emerging as critical regulators of systemic metabolism. Palmitoleic acid (16:1n7), a monounsaturated fatty acid, was among the first identified lipokines, demonstrating beneficial effects on insulin (B600854) sensitivity and inflammation.[1][2][3][4] This technical guide focuses on 1-monopalmitolein (PMO(16:1)), a monoacylglycerol derivative of palmitoleic acid, and explores its potential role as a bioactive lipokine. While direct research on this compound is in its nascent stages, this document synthesizes the current understanding extrapolated from studies on palmitoleic acid and related lipid molecules. It covers plausible signaling pathways, potential metabolic effects, and detailed experimental methodologies for its study, providing a foundational resource for researchers and professionals in drug development.

Introduction: The Lipokine Concept

Adipose tissue is now recognized as a dynamic endocrine organ that secretes a variety of bioactive molecules, including lipid-derived signaling molecules termed "lipokines."[2] These molecules act locally and systemically to regulate a host of physiological processes, including glucose and lipid metabolism, insulin sensitivity, and inflammation. The discovery of palmitoleic acid as a lipokine, released from adipose tissue to influence distant organs like the liver and muscle, opened a new avenue in understanding inter-organ communication and metabolic homeostasis.[1][3][4] this compound, as a direct metabolite of palmitoleic acid, is a compelling candidate for a novel lipokine with potential therapeutic applications.

Biosynthesis and Release of this compound

The biosynthesis of this compound is intrinsically linked to that of its precursor, palmitoleic acid.

2.1. Palmitoleic Acid Synthesis:

Palmitoleic acid is primarily synthesized de novo from palmitic acid, a saturated fatty acid. This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which introduces a double bond at the delta-9 position.[4] Adipose tissue is a major site of palmitoleic acid synthesis and storage, primarily in the form of triglycerides.

2.2. This compound Formation and Release:

This compound is formed during the breakdown of triglycerides (lipolysis) in adipocytes. Hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL) are the key enzymes that sequentially hydrolyze triglycerides to diacylglycerols and then to monoacylglycerols and free fatty acids. The resulting this compound can then be released into circulation, where it may act as a signaling molecule.

Potential Signaling Pathways of this compound

While the precise signaling pathways of this compound are yet to be fully elucidated, evidence from related lipid molecules points towards the G-protein coupled receptor GPR119 as a primary candidate.

3.1. GPR119 Activation:

GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is activated by a range of lipid derivatives.[5][6][7] Activation of GPR119 in these cells leads to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, stimulates glucose-dependent insulin secretion from β-cells and glucagon-like peptide-1 (GLP-1) release from L-cells, both of which contribute to improved glucose homeostasis.[5][6][7] Lysophosphatidylcholines containing palmitoleic acid have been shown to activate GPR119, suggesting that this compound may act in a similar manner.

Metabolic Effects of this compound (extrapolated from Palmitoleic Acid)

The physiological effects of this compound are anticipated to mirror those of palmitoleic acid, which has been more extensively studied.

4.1. Insulin Secretion and Sensitivity:

Palmitoleic acid has been shown to enhance glucose-stimulated insulin secretion from pancreatic β-cells.[8] Furthermore, it improves insulin sensitivity in peripheral tissues like muscle and liver, leading to increased glucose uptake and utilization.[1] These effects are likely mediated, at least in part, through the GPR119/cAMP pathway.

4.2. Anti-Inflammatory Effects:

Chronic low-grade inflammation is a key feature of metabolic diseases. Palmitoleic acid exhibits potent anti-inflammatory properties.[9] It has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in macrophages and endothelial cells, potentially through the inhibition of the NF-κB signaling pathway.[9][10]

4.3. Hepatic Steatosis:

The effect of palmitoleic acid on hepatic steatosis (fatty liver) is complex. Some studies suggest that it can reduce liver fat accumulation by suppressing inflammation and improving insulin signaling.[1] However, other studies indicate that it may also promote hepatic fat deposition by activating SREBP1c, a key transcription factor in lipogenesis.[10][11] The net effect likely depends on the overall metabolic context.

| Metabolic Parameter | Effect of Palmitoleic Acid | Observed Change (where available) | References |

| Insulin Secretion | Increased (glucose-dependent) | - | [8] |

| Insulin Sensitivity | Increased in muscle and liver | - | [1] |

| Pro-inflammatory Cytokines | Decreased (TNF-α, IL-6, MCP-1) | - | [9][10] |

| Hepatic Triglycerides | Variable (may increase or decrease) | - | [1][10] |

Experimental Protocols

5.1. Synthesis and Purification of this compound:

A chemoenzymatic approach, analogous to the synthesis of 1-monoolein, can be employed.[12]

-

Step 1: Esterification. React 1,2-acetonide glycerol (B35011) with purified palmitoleic acid in the presence of a lipase catalyst (e.g., Novozym 435) to synthesize 1,2-acetonide-3-palmitoleoyl-glycerol.

-

Step 2: Deprotection. Cleave the acetonide group from the intermediate using an acid resin catalyst (e.g., Amberlyst-15) in methanol (B129727) to yield this compound.

-

Purification: Purify the final product through recrystallization in a nonpolar solvent like hexane, followed by washing to remove glycerol. Purity can be assessed by techniques such as HPLC and NMR.

5.2. In Vitro Studies:

-

Cell Culture:

-

Hepatocytes: Use primary hepatocytes or a human hepatoma cell line (e.g., HepG2) to study effects on hepatic steatosis and inflammation.

-

Myocytes: Use a myoblast cell line (e.g., C2C12) differentiated into myotubes to investigate effects on glucose uptake.

-

Pancreatic β-cells: Use an insulinoma cell line (e.g., INS-1) to assess insulin secretion.

-

-

Treatment: Treat cells with varying concentrations of this compound (solubilized with a carrier like BSA).

-

Assays:

-

Lipid Accumulation: Stain with Oil Red O and quantify lipid droplets.

-

Gene Expression: Use RT-qPCR to measure the expression of genes involved in lipogenesis (e.g., SREBP1c, FASN) and inflammation (e.g., TNF-α, IL-6).

-

Protein Analysis: Use Western blotting to measure protein levels and phosphorylation status of key signaling molecules (e.g., AKT, NF-κB).

-

Glucose Uptake: Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake in myocytes.

-

Insulin Secretion: Measure insulin levels in the culture medium using an ELISA kit.

-

5.3. In Vivo Administration and Measurement:

-

Animal Models: Use mouse or rat models of obesity and type 2 diabetes (e.g., diet-induced obese mice, db/db mice).

-

Administration: Administer this compound via oral gavage or intraperitoneal injection. The exact dosage and frequency will need to be determined empirically.

-

Plasma Analysis:

-

Lipid Extraction: Extract lipids from plasma samples using a method like the Folch or Bligh-Dyer extraction.

-

Quantification: Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of this compound and other fatty acids.

-

| Parameter | Methodology | Key Considerations |

| Synthesis Purity | HPLC, NMR | Ensure removal of reactants and byproducts. |

| In Vitro Lipid Accumulation | Oil Red O Staining | Optimize staining and imaging conditions. |

| Gene Expression | RT-qPCR | Use appropriate housekeeping genes for normalization. |

| Protein Signaling | Western Blot | Validate antibody specificity. |

| In Vivo Dosing | Oral Gavage / IP Injection | Determine optimal dose and vehicle. |

| Plasma Quantification | GC-MS / LC-MS | Use appropriate internal standards for accurate quantification. |

Conclusion and Future Directions

This compound holds significant promise as a novel lipokine with therapeutic potential for metabolic diseases. While current knowledge is largely inferred from its precursor, palmitoleic acid, the available evidence strongly suggests that this compound is a bioactive molecule that warrants further investigation. Future research should focus on:

-

Directly characterizing the binding of this compound to GPR119 and other potential receptors.

-

Elucidating the downstream signaling pathways activated by this compound in various cell types.

-

Conducting comprehensive in vivo studies to determine the precise effects of this compound on glucose homeostasis, inflammation, and hepatic steatosis.

-

Developing and validating robust analytical methods for the routine measurement of this compound in biological samples.

A deeper understanding of the biological role of this compound will pave the way for the development of novel therapeutic strategies targeting the lipokine signaling network for the treatment of type 2 diabetes, non-alcoholic fatty liver disease, and other metabolic disorders.

References

- 1. Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adipose tissue-derived lipokines in metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Rapid Lipogenesis in Insulin Secretion: Insulin Secretagogues Acutely Alter Lipid Composition of INS-1 832/13 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitoleate induces hepatic steatosis but suppresses liver inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

1-Monopalmitolein: A Comprehensive Technical Guide to its Biological Functions and Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitolein, a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with palmitoleic acid at the sn-1 position, is emerging as a bioactive lipid with significant potential in metabolic and inflammatory regulation. As an endogenous lipid metabolite and a component of certain natural products, its biological activities are of increasing interest to the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its roles in metabolic signaling and anti-inflammatory pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling mechanisms to support further research and drug development efforts. While much of the detailed mechanistic understanding is derived from studies on its constituent fatty acid, palmitoleic acid, this guide consolidates the available information to provide a comprehensive resource on this compound.

Metabolic Regulatory Functions

This compound is a key player in metabolic homeostasis, primarily through its influence on glucose metabolism and incretin (B1656795) hormone secretion. Its effects are largely mediated by the activation of G protein-coupled receptors, particularly GPR119.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound has been shown to stimulate the secretion of GLP-1 from intestinal enteroendocrine L-cells. GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and has beneficial effects on satiety and cardiovascular health. The activation of GPR119 on L-cells is a primary mechanism for this effect.

Signaling Pathway for GPR119-Mediated GLP-1 Secretion:

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

In addition to its indirect effects via GLP-1, this compound can directly potentiate glucose-stimulated insulin secretion from pancreatic β-cells. This activity is also linked to the activation of GPR119 expressed on β-cells, leading to an increase in intracellular cAMP and subsequent enhancement of insulin exocytosis in a glucose-dependent manner.

Quantitative Data on Metabolic Activities:

| Compound | Assay | Cell Line/System | Parameter | Value | Reference |

| This compound | GLP-1 Secretion | GLUTag cells | Fold increase vs. control | Data not available | |

| Oleic Acid (related) | GLP-1 Secretion | GLUTag cells | Fold increase vs. control (at 150 µM) | 1.7 ± 0.1 | [1] |

| This compound | Insulin Secretion | INS-1 cells | Fold increase in GSIS | Data not available | |

| GPR119 Agonist (AR231453) | GPR119 Activation | HEK293-hGPR119 | EC50 (cAMP) | 4.7 nM | [2] |

| 2-Oleoylglycerol (related) | GPR119 Activation | COS-7 (human GPR119) | EC50 | 2.5 µM | [3] |

Note: Specific quantitative data for this compound is limited. Data for related compounds are provided for context.

Anti-Inflammatory Activities

This compound and its constituent fatty acid, palmitoleic acid, have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, and the regulation of cytokine production.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound is thought to exert anti-inflammatory effects by inhibiting the activation of this pathway, thereby reducing the expression of pro-inflammatory genes. This inhibition can occur through modulation of upstream signaling components, such as Toll-like receptor 4 (TLR4).

Signaling Pathway for TLR4/NF-κB-Mediated Inflammation:

Modulation of Cytokine Production

Consistent with its inhibition of NF-κB, palmitoleic acid has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Quantitative Data on Anti-inflammatory Activities (Palmitoleic Acid):

| Treatment | Cell/System | Stimulant | Cytokine | Inhibition (%) | Reference |

| Palmitoleic Acid (100 µM) | Rat Air Pouch | LPS | TNF-α | 73.14 | [4] |

| Palmitoleic Acid (100 µM) | Rat Air Pouch | LPS | IL-1β | 66.19 | [4] |

| Palmitoleic Acid (100 µM) | Rat Air Pouch | LPS | IL-6 | 75.19 | [4] |

| Palmitoleic Acid (600 µM) | Mouse Macrophages | LPS | IL-6 | Significant decrease | [5] |

| Palmitoleic Acid (600 µM) | Mouse Macrophages | LPS | TNF-α | Significant decrease | [5] |

Other Biological Activities

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Fatty acids and their derivatives are known endogenous ligands for PPARs, a group of nuclear receptors that regulate genes involved in lipid metabolism and inflammation. While direct evidence for this compound is scarce, its constituent fatty acid, palmitoleic acid, is suggested to activate PPARα and PPARγ, contributing to its metabolic and anti-inflammatory effects.

Signaling Pathway for PPAR Activation:

Experimental Protocols

In Vitro GLP-1 Secretion Assay (GLUTag Cells)

Objective: To measure the effect of this compound on GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.

Materials:

-

GLUTag cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 5.5 mM glucose

-

Matrigel-coated 24-well plates

-

Standard bath solution (e.g., Krebs-Ringer buffer) with 0.1% BSA and a DPP-4 inhibitor (e.g., Diprotin A)

-

This compound stock solution (in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

-

Positive control (e.g., 10 µM Forskolin and 100 µM IBMX)

-

GLP-1 ELISA kit

Procedure:

-

Culture GLUTag cells in DMEM in T75 flasks.

-

Seed cells onto Matrigel-coated 24-well plates and grow to 60-80% confluency.

-

On the day of the experiment, wash the cells twice with the standard bath solution.

-

Pre-incubate the cells in the standard bath solution for 1-2 hours at 37°C.

-

Prepare treatment solutions of this compound at various concentrations in the standard bath solution. Include a vehicle control and a positive control.

-

Aspirate the pre-incubation solution and add 500 µL of the treatment solutions to the respective wells.

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

Collect the supernatant from each well and centrifuge to remove any detached cells.

-

Measure the concentration of active GLP-1 in the supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

-

Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (INS-1 Cells)

Objective: To assess the potentiation of glucose-stimulated insulin secretion by this compound in the rat insulinoma cell line, INS-1.

Materials:

-

INS-1 cells

-

RPMI-1640 medium

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

This compound stock solution

-

Positive control (e.g., 30 mM KCl)

-

Insulin ELISA kit

Procedure:

-

Culture INS-1 cells in RPMI-1640 medium.

-

Seed cells into 24-well plates and grow to confluency.

-

Wash the cells twice with a glucose-free KRBH buffer.

-

Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to bring insulin secretion to a basal level.

-

Prepare treatment solutions containing this compound at various concentrations in both low and high glucose KRBH buffers. Include vehicle controls for both glucose conditions.

-

Aspirate the pre-incubation buffer and add the treatment solutions to the cells.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant for insulin measurement.

-

Lyse the cells to determine total protein or DNA content for normalization.

-

Measure insulin concentrations in the supernatants using an insulin ELISA kit.

NF-κB Activation Assay (RAW 264.7 Macrophages)

Objective: To determine the effect of this compound on NF-κB activation in murine macrophages, typically by measuring the nuclear translocation of the p65 subunit.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Reagents for immunofluorescence staining (primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining) or a reporter assay system.

Procedure (Immunofluorescence):

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes. Include an unstimulated control and a vehicle control.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

PPAR Transactivation Assay (Reporter Gene Assay)

Objective: To evaluate the ability of this compound to activate PPARα or PPARγ.

Materials:

-

A suitable host cell line (e.g., HEK293T, U2OS)

-

Expression plasmid for the PPAR isotype of interest (e.g., full-length or the ligand-binding domain fused to a GAL4 DNA-binding domain).

-

Reporter plasmid containing a PPAR response element (PPRE) or a GAL4 upstream activation sequence driving a luciferase gene.

-

A transfection control plasmid (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

This compound stock solution.

-

Positive control agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

-

Luciferase assay system.

Procedure:

-

Seed the host cells in a 96-well plate.

-

Co-transfect the cells with the PPAR expression plasmid, the luciferase reporter plasmid, and the transfection control plasmid.

-

After 24 hours, replace the medium with a medium containing various concentrations of this compound, a vehicle control, and a positive control.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold activation relative to the vehicle control.

Conclusion

This compound is a bioactive lipid with promising therapeutic potential, particularly in the areas of metabolic disease and inflammation. Its ability to stimulate GLP-1 secretion, potentiate insulin release, and suppress inflammatory pathways highlights its role as a significant signaling molecule. While much of the current understanding of its mechanisms of action is inferred from studies on the related fatty acid, palmitoleic acid, the available evidence strongly supports the continued investigation of this compound as a lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this intriguing molecule. Further research is warranted to elucidate the specific quantitative and mechanistic details of this compound's biological activities.

References

1-Monopalmitolein's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitolein (1-MPO), a monoacylglycerol, is emerging as a significant bioactive lipid involved in crucial cellular signaling pathways. This technical guide provides an in-depth exploration of 1-MPO's mechanism of action, focusing on its role as an endogenous ligand for G-protein coupled receptor 119 (GPR119). Activation of this receptor initiates a cascade of downstream events, primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP), leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1). This guide details the experimental protocols to investigate these effects and presents the available quantitative data. Furthermore, it explores the potential, albeit less direct, involvement of 1-MPO in peroxisome proliferator-activated receptor (PPAR) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical in metabolic regulation and inflammation. The provided diagrams, data tables, and methodologies aim to equip researchers with the necessary tools to further elucidate the therapeutic potential of 1-MPO.

Introduction

This compound is a monoglyceride consisting of glycerol (B35011) esterified with one molecule of palmitoleic acid. As a lipid signaling molecule, it has garnered interest for its potential therapeutic applications in metabolic disorders such as type 2 diabetes. Its primary mode of action is through the activation of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. This interaction triggers downstream signaling cascades that play a vital role in glucose homeostasis.

GPR119 Signaling Pathway

The activation of GPR119 by 1-MPO is a key event in its signaling function. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of insulin and GLP-1 secretion.

GPR119 Activation and cAMP Production

Table 1: Quantitative Data for GPR119 Agonists (Illustrative Examples)

| Agonist | Receptor | Assay Type | EC50 | Reference |

| AR231453 | Human GPR119 | cAMP Accumulation | 1.05 ± 0.11 nM | [1] |

| Oleoylethanolamide (OEA) | Human GPR119 | cAMP Accumulation | 2.78 ± 0.18 µM | [1] |

| 2-Oleoylglycerol | Human GPR119 | cAMP Accumulation | 2.5 µM | [2] |

Downstream Effects: Insulin and GLP-1 Secretion

The elevation of cAMP and activation of PKA in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, this pathway stimulates the release of GLP-1, an incretin (B1656795) hormone that further potentiates insulin secretion from β-cells in a glucose-dependent manner. Although direct dose-response data for 1-MPO on insulin and GLP-1 secretion is limited, studies on similar monoacylglycerols suggest a significant potentiation of these processes. For instance, monooleoylglycerol has been shown to enhance both first and second phase insulin secretory responses to glucose.

GPR119 Signaling Pathway Diagram

Potential Role in PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. While direct evidence for 1-MPO as a PPAR agonist is lacking, its constituent fatty acid, palmitoleic acid, has been shown to activate PPARs. This suggests a potential indirect role for 1-MPO in modulating PPAR activity, possibly following its hydrolysis.

PPAR Activation and Gene Transcription

PPARs form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. These genes are involved in fatty acid oxidation, adipogenesis, and glucose uptake.

PPAR Signaling Pathway Diagram

Potential Role in NF-κB Signaling and Inflammation

Chronic low-grade inflammation is a key feature of metabolic diseases. The NF-κB signaling pathway is a central regulator of inflammation. While direct studies on 1-MPO's effect on NF-κB are scarce, related monounsaturated fatty acids have demonstrated anti-inflammatory properties, suggesting a potential for 1-MPO to modulate this pathway. Palmitate, a saturated fatty acid, is known to activate NF-κB and promote the expression of pro-inflammatory cytokines, whereas monounsaturated fatty acids can have opposing effects.

NF-κB Signaling Cascade

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and IL-6.

NF-κB Signaling Pathway Diagram

References

1-Monopalmitolein: A Technical Guide on its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitolein is a monoacylglycerol that has garnered increasing interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound research, its known biological functions, and its potential as a therapeutic agent. This document details its role as a potential P-glycoprotein (P-gp) inhibitor and as an inducer of apoptosis. Furthermore, it explores the hypothesized signaling pathways through which this compound may exert its effects, including the PI3K/Akt and GPR119 signaling cascades. Detailed experimental protocols for assessing its biological activities are provided, along with structured tables for the presentation of quantitative data.

Discovery and History of Monoglyceride Research

The scientific journey to understanding this compound is rooted in the broader history of lipid chemistry. The formal study of lipids began in the 17th and 18th centuries, with early observations of the properties of fats and oils. A pivotal moment in lipid chemistry arrived in the early 19th century when the French chemist Michel Eugène Chevreul identified several fatty acids and demonstrated that fats are composed of glycerol (B35011) and fatty acids.

The concept and study of monoglycerides (B3428702), or monoacylglycerols, as a distinct class of lipids emerged from the growing understanding of fat digestion and metabolism. Early research in the 20th century began to elucidate the enzymatic processes involved in the breakdown and synthesis of glycerides. It was in the 1960s that distinct enzymatic activities responsible for the hydrolysis of monoglycerides were first suggested, laying the groundwork for the isolation and characterization of specific monoacylglycerol lipases.

While a precise timeline for the initial discovery and synthesis of this compound is not well-documented in readily available literature, its identification is a direct consequence of the advancements in analytical techniques, such as chromatography and mass spectrometry, which allowed for the separation and characterization of individual lipid species from complex biological and synthetic mixtures. The synthesis of specific monoglycerides, including this compound, has been refined over the years, with enzymatic synthesis methods offering high purity and stereospecificity.

Biological Activities and Therapeutic Potential

This compound has been identified as a biologically active monoacylglycerol with several potential therapeutic applications.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many therapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and can also limit the oral bioavailability and central nervous system penetration of various drugs.

This compound has been suggested to possess P-gp inhibitory activity. By inhibiting P-gp, this compound could potentially be used as an adjuvant in chemotherapy to overcome MDR or to enhance the absorption and efficacy of other drugs that are P-gp substrates.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The ability to selectively induce apoptosis in cancer cells is a primary goal of many anticancer therapies. This compound has been reported to act as an apoptotic agent in T-cells. This pro-apoptotic activity suggests its potential as a direct anticancer agent.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on studies of closely related molecules and its precursor, palmitoleic acid, several key pathways are likely involved.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway generally promotes cell survival. However, in some contexts, modulation of this pathway can lead to apoptosis. Research on the closely related molecule, 1-Monopalmitin, has shown that it can induce apoptosis in lung cancer cells by activating the PI3K/Akt pathway[1]. It is hypothesized that this compound may act through a similar mechanism.

Caption: Hypothesized PI3K/Akt signaling pathway for this compound-induced apoptosis.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is a receptor for various lipid derivatives, including monoacylglycerols. It is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion. As a monoacylglycerol, it is plausible that this compound acts as an agonist for GPR119, thereby promoting GLP-1 release. This suggests a potential role for this compound in the regulation of glucose homeostasis.

Caption: Hypothesized GPR119 signaling pathway for this compound-induced GLP-1 secretion.

Reactive Oxygen Species (ROS) and ERK1/2 Signaling

Palmitic acid, the fatty acid component of this compound, has been shown to induce the generation of reactive oxygen species (ROS) and activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, leading to apoptosis. It is possible that the metabolic processing of this compound could lead to an increase in intracellular palmitic acid levels, thereby triggering these downstream effects.

Caption: Hypothesized ROS and ERK1/2 signaling in this compound-induced apoptosis.

Data Presentation

Table 1: P-glycoprotein Inhibition by this compound

| Parameter | Value | Cell Line | Substrate |

| IC50 (µM) | Data not available | Caco-2 | [3H]-Digoxin |

| Efflux Ratio (ER)control | Data not available | Caco-2 | [3H]-Digoxin |

| ER+this compound | Data not available | Caco-2 | [3H]-Digoxin |

Table 2: Apoptotic Activity of this compound

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Jurkat (T-lymphocyte) | 0 (Control) | Data not available |

| 10 | Data not available | |

| 50 | Data not available | |

| 100 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Caco-2 Permeability Assay for P-glycoprotein Inhibition

Objective: To determine if this compound inhibits P-glycoprotein-mediated efflux.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell® permeable supports (12-well, 0.4 µm pore size)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

[3H]-Digoxin (P-gp substrate)

-

Verapamil (B1683045) (positive control P-gp inhibitor)

-

This compound

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto the apical side of Transwell® inserts at a density of 6 x 104 cells/cm2.

-

Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm2 is generally considered acceptable.

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A→B) Transport:

-

Wash the monolayers with pre-warmed HBSS.

-

Add HBSS containing [3H]-Digoxin and varying concentrations of this compound (or verapamil as a positive control) to the apical chamber.

-

Add fresh HBSS to the basolateral chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Basolateral to Apical (B→A) Transport:

-

Wash the monolayers with pre-warmed HBSS.

-

Add HBSS to the apical chamber.

-

Add HBSS containing [3H]-Digoxin and varying concentrations of this compound to the basolateral chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the apical chamber.

-

-

-

Quantification: Determine the concentration of [3H]-Digoxin in the collected samples using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the substrate across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)

-

An ER > 2 is indicative of active efflux. A significant reduction in the ER in the presence of this compound suggests P-gp inhibition.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Caption: Experimental workflow for the Caco-2 permeability assay.

Flow Cytometry Assay for Apoptosis

Objective: To quantify the induction of apoptosis by this compound in a T-lymphocyte cell line (e.g., Jurkat).

Materials:

-

Jurkat cells (ATCC TIB-152)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-